molecular formula C₁₆H₂₈N₂O₁₁ B1145440 2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose CAS No. 141725-02-2

2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose

Cat. No.: B1145440
CAS No.: 141725-02-2
M. Wt: 424.4
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Description

This disaccharide, with the systematic name 2-Acetamido-2-deoxy-5-O-(α-D-2-acetamido-2-deoxyglucopyranosyl)-α-D-galactopyranose (CAS: 141725-02-2), is a specialized carbohydrate featuring a β(1→5) glycosidic linkage between two modified monosaccharides:

  • Donor unit: α-D-2-acetamido-2-deoxyglucopyranose (N-acetylglucosamine, GlcNAc).
  • Acceptor unit: α-D-galactopyranose with a 2-acetamido-2-deoxy modification.

Its molecular formula is C₁₆H₂₈N₂O₁₁, and it serves as a critical intermediate in glycobiology for studying glycosyltransferase specificity and glycan biosynthesis . The unique 5-O linkage distinguishes it from more common disaccharides like lactose or N-acetyllactosamine.

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJPCSDOXYJJF-RKLNTLHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose (CAS Number: 141725-02-2) is a complex carbohydrate with significant biological implications. This compound is a derivative of N-acetyl-D-galactosamine and has garnered interest due to its potential roles in various biological processes, including immune response modulation and interactions with cellular receptors.

  • Molecular Formula : C16H28N2O11
  • Molecular Weight : 424.4 g/mol
  • IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
  • SMILES Representation : CC(=O)N[C@H]1C@@HOC@HC@H[C@@H]1O

Immune Modulation

Research indicates that compounds similar to 2-acetamido sugars can modulate immune responses. For instance, N-acetyl-D-galactosamine (GalNAc), a component of this compound, has been shown to play a role in the immune system by acting as an epitope for various receptors involved in immune recognition. Studies suggest that such glycosylation patterns can influence T-cell signaling and macrophage activation .

Antimicrobial Properties

The structural components of 2-acetamido sugars are known to exhibit antimicrobial properties. For example, derivatives of GalNAc have been studied for their ability to inhibit the growth of specific pathogens by interfering with their glycan-binding proteins. This suggests potential applications in developing antimicrobial agents against resistant strains of bacteria .

Cancer Research

The presence of the Tn antigen (which includes GalNAc structures) is linked to cancer cell proliferation and metastasis. Overexpression of these antigens on cancer cells can disrupt normal cellular pathways and promote tumor growth. Understanding the role of 2-acetamido sugars in this context may provide insights into novel therapeutic strategies targeting glycan interactions in cancer biology .

Case Studies

  • Glycan Interactions in Cancer :
    • A study highlighted the overexpression of Tn antigens in breast cancer cell lines, demonstrating that targeting these structures could inhibit tumor growth. The study utilized synthetic analogs of GalNAc to assess their impact on tumor cell viability and proliferation rates .
  • Immune Response Modulation :
    • Research involving murine models showed that administering GalNAc derivatives could enhance the immune response to specific antigens, suggesting a role for these compounds in vaccine development or immunotherapy .

Research Findings

Study FocusFindings
Immune ModulationEnhanced T-cell activation with GalNAc derivatives .
Antimicrobial ActivityInhibition of bacterial growth via glycan-binding interference .
Cancer Cell ProliferationTn antigen overexpression linked to increased metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis of Analogues

The compound is compared with three key analogues (Table 1):

Table 1: Structural Comparison of Analogous Disaccharides

Compound Name Glycosidic Linkage Molecular Formula Key Modifications Biological Relevance
Target Compound β(1→5) between GlcNAc and GalNAc C₁₆H₂₈N₂O₁₁ 2-Acetamido groups on both units Glycosyltransferase substrate
2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranose β(1→3) between Gal and GlcNAc C₁₄H₂₅NO₁₁ 3-O linkage; single acetamido group Mimics O-linked glycans
N-Acetyllactosamine (4-O-β-D-galactopyranosyl-GlcNAc) β(1→4) between Gal and GlcNAc C₁₄H₂₅NO₁₁ Common in human milk oligosaccharides Ligand for galectins
2-Acetamido-2-deoxy-6-O-β-D-GlcNAc-α-D-galactopyranose β(1→6) between GlcNAc and GalNAc C₁₆H₂₈N₂O₁₁ 6-O linkage; branched structure Found in bacterial polysaccharides
Key Observations:
  • Linkage Position : The 5-O linkage in the target compound is rare compared to the prevalent 3-O or 4-O linkages (e.g., N-acetyllactosamine) . This impacts conformational flexibility and enzyme recognition.
  • Acetamido Modifications: Unlike N-acetyllactosamine, the target compound has acetamido groups on both monosaccharides, enhancing resistance to enzymatic hydrolysis .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound [α]D (c=1, H₂O) NMR Shifts (¹H/¹³C) Mass (M+Na⁺)
Target Compound +8.0° δ 4.78 (H-1), 105.8 ppm (C-1') 435.2
3-O-β-D-Gal-GlcNAc -16° δ 4.48 (H-1), 100.6 ppm (C-1) 383.35
N-Acetyllactosamine +32° δ 4.42 (H-1), 103.5 ppm (C-1') 406.3
  • Optical Rotation : The target compound’s lower [α]D compared to N-acetyllactosamine reflects its distinct glycosidic torsion angles .
  • NMR Signatures: Anomeric proton shifts (δ 4.78 ppm) confirm the α-configuration of the galactose unit .

Research Implications

The unique 5-O linkage and dual acetamido modifications of the target compound make it invaluable for:

Probing glycosyltransferase mechanisms in Streptococcus spp. .

Designing glycan-based vaccines targeting bacterial adhesins .

Developing inhibitors for pathogenic glycosidases .

In contrast, analogues like N-acetyllactosamine remain staples in studying human immune responses and cancer biomarkers .

Q & A

Q. Methodological Tip :

  • Use preparative HPLC to isolate intermediates.
  • Validate purity via elemental analysis or HRMS.
  • Re-optimize protecting group strategies if byproducts persist.

What are the challenges in synthesizing oligosaccharides containing this compound, and how are branching points controlled?

Advanced Research Focus
Branching introduces regioselectivity challenges. For example, synthesizing a trisaccharide with α-(1→3) and β-(1→4) linkages requires precise glycosylation sequences. A reported 88% yield for a disaccharide highlights the importance of temporary protecting groups (e.g., levulinoyl) and glycosyl donors with high anomeric reactivity .

Q. Methodological Tip :

  • Use trichloroacetimidate donors for high reactivity.
  • Employ chemoselective deprotection (e.g., hydrazine for levulinoyl groups).

How does the acetamido group influence the compound’s conformational stability and interaction with enzymes?

Advanced Research Focus
The C2 acetamido group stabilizes the chair conformation via steric and electronic effects, favoring interactions with lectins or glycosidases. Computational modeling (e.g., MD simulations) predicts hydrogen bonding with active-site residues, validated by enzymatic assays using fluorogenic substrates .

Methodological Tip : Synthesize analogs (e.g., N-trifluoroacetyl derivatives) to probe steric effects on enzyme binding.

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